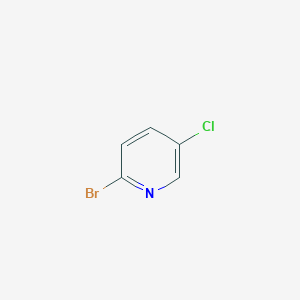

2-Bromo-5-chloropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUUVQCSPHPUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355740 | |

| Record name | 2-Bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40473-01-6 | |

| Record name | 2-Bromo-5-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-5-CHLOROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloropyridine (CAS: 40473-01-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chloropyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a halogenated pyridine (B92270) derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its structure, featuring both a bromine and a chlorine atom on the pyridine ring, offers multiple reactive sites for functionalization, making it a valuable precursor for complex molecular architectures.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 40473-01-6 | [2][3][4] |

| Molecular Formula | C₅H₃BrClN | [2][3] |

| Molecular Weight | 192.44 g/mol | [3][5] |

| Appearance | Tan crystalline powder or white to pale yellow solid/liquid | [1][2] |

| Melting Point | 63-71 °C | [1] |

| Boiling Point | 212 °C | [3] |

| Purity | ≥ 97% (GC) | [1] |

| Synonyms | 5-Chloro-2-bromopyridine | [1] |

| InChI | 1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | [2] |

| SMILES | c1cc(Br)ncc1Cl | [2] |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-chloropyridine (B124133).[6][7]

Experimental Protocol: Diazotization and Bromination

This protocol details the synthesis of this compound from 2-amino-5-chloropyridine.

Materials:

-

2-amino-5-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

-

Ice

Procedure:

-

In a reaction vessel, dissolve 2-amino-5-chloropyridine (0.2 mol) in 48% hydrobromic acid (100 ml, 1.2 mol).[6]

-

Cool the solution to below 10 °C using an ice bath.

-

Slowly add bromine (26 ml, 0.52 mol) to the cooled solution while maintaining the temperature.[6]

-

Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml).[6]

-

Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains below 10 °C.[6]

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.[6]

-

Prepare a solution of sodium hydroxide (74.6 g, 1.86 mol) in water (100 ml) and cool it.

-

Slowly add the cold sodium hydroxide solution to the reaction mixture, making sure the temperature does not exceed 20-25 °C.[6]

-

Extract the product with ethyl acetate.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.[6]

-

Filter the solution and remove the solvent by concentration under reduced pressure to yield this compound as a white solid.[6]

Expected Yield: 91-93%[6]

Characterization (¹H NMR, 400 MHz, CDCl₃):

-

δ 7.44 (1H, d, J = 8.4 Hz)

-

δ 7.54 (1H, dd, J = 8.4, 2.6 Hz)

-

δ 8.35 (1H, d, J = 2.6 Hz)[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules, finding applications in both pharmaceutical and agrochemical industries.[1][2] Its unique electronic and steric properties, conferred by the halogen substituents, allow for selective and diverse chemical modifications through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. This versatility enables medicinal chemists to generate libraries of compounds for screening and to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Precursor for Biologically Active Compounds

This pyridine derivative has been instrumental in the development of compounds investigated for various therapeutic areas, including:

-

Anti-inflammatory and Anti-cancer Agents: this compound serves as a key starting material in the synthesis of novel compounds with potential anti-inflammatory and anti-cancer properties.[1]

-

Tyrosine Kinase Inhibitors: It is a known inhibitor of tyrosine kinase, binding to the active site of the enzyme and blocking its activity.[2]

-

GPCR Modulators: It has been utilized in the synthesis of small molecule agonists for G protein-coupled receptors (GPCRs), such as the APJ receptor, which is a target for treating cardiovascular diseases like hypertension and heart failure.[7]

Case Study: Synthesis of BMS-986224 Intermediate

A notable application of this compound is in the synthesis of a key pyridine side chain for BMS-986224, a small molecule APJ receptor agonist developed by Bristol-Myers Squibb.[7] The synthesis involves a palladium-catalyzed cross-coupling reaction between this compound and the lithium enolate of tert-butyl acetate.[7]

The following diagram illustrates the logical workflow for the synthesis of this key intermediate.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and may be toxic if swallowed, inhaled, or in contact with skin.[5]

Hazard Statements (GHS):

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[8] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 40473-01-6) is a highly valuable and versatile building block in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the efficient synthesis of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its significant applications, underscoring its importance for researchers and scientists in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 3. This compound | 40473-01-6 | FB64674 [biosynth.com]

- 4. 40473-01-6 CAS | this compound | Laboratory Chemicals | Article No. 2268F [lobachemie.com]

- 5. This compound | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyridine is a halogenated heterocyclic compound widely utilized as a key building block in organic synthesis. Its pyridine (B92270) core, substituted with two different halogens at strategic positions, offers differential reactivity that is highly valued in the construction of complex molecular architectures. The bromine atom at the 2-position is particularly susceptible to displacement and participation in various palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 5-position provides an additional site for functionalization or can influence the electronic properties of the molecule. This dual reactivity makes this compound an indispensable intermediate in the synthesis of agrochemicals and, most notably, active pharmaceutical ingredients (APIs).[1][2][3][4] It is a foundational component for a range of therapeutic agents, including tyrosine kinase inhibitors.[1][5] This guide provides an in-depth overview of its structure, properties, synthesis, and reactivity.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. It typically appears as a beige or light brown to yellow crystalline solid.[6][7]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 40473-01-6 | [6][8][9] |

| Molecular Formula | C₅H₃BrClN | [5][6][8][10] |

| Molecular Weight | 192.44 g/mol | [5][6][10] |

| Melting Point | 65 - 69 °C | [6][7] |

| Boiling Point | 212 °C (at 760 mmHg) | [5][7] |

| Appearance | Beige to Light Brown Crystalline Powder | [6][7] |

| Solubility | Slightly soluble in water | [2][4][11] |

| Density | 1.736 g/cm³ | [7] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.36 (s, 1H), 7.54 (m, 1H), 7.44 (d, J = 8.42 Hz, 1H) | [12] |

| ¹³C NMR (CDCl₃) | δ 148.6, 139.2, 138.1, 131.5, 128.7 | [12] |

Below is a diagram illustrating the core structural and chemical information of this compound.

Synthesis and Experimental Protocols

This compound is commonly synthesized from 2-amino-5-chloropyridine (B124133) via a Sandmeyer-type diazotization reaction.[3][7][12] This process involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis from 2-Amino-5-chloropyridine

This protocol is adapted from established literature procedures.[7][12]

-

Reaction Setup: In a reaction vessel suitable for low-temperature reactions, a solution of 2-amino-5-chloropyridine (e.g., 25.6 g, 0.2 mol) is prepared in 48% aqueous hydrobromic acid (HBr) (e.g., 100 ml, 1.2 mol). The mixture is cooled to a temperature below 10°C, typically between 0 and -10°C, using an ice-salt bath.

-

Bromination: To this cooled solution, bromine (e.g., 26 ml, 0.52 mol) is added slowly while maintaining the low temperature.[3][12]

-

Diazotization: A pre-prepared aqueous solution of sodium nitrite (B80452) (NaNO₂) (e.g., 32.4 g, 0.47 mol in 50 ml of water) is added dropwise to the reaction mixture. The temperature must be carefully controlled during the addition to remain below 10°C.[3][12]

-

Reaction Completion: After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes at the same temperature.[12]

-

Work-up and Neutralization: The reaction is quenched by the slow addition of a concentrated sodium hydroxide (B78521) (NaOH) solution (e.g., 74.6 g in 100 ml of water) to neutralize the excess acid. The temperature should be kept below 20-25°C during neutralization.[3][12]

-

Extraction and Isolation: The resulting precipitate is collected by filtration. The aqueous layer can be further extracted with a suitable organic solvent like ethyl acetate. The collected solid and the organic extracts are combined.[12]

-

Purification: The organic phase is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a solvent such as hexane (B92381) or pentane (B18724) to yield this compound as a solid.[7][12]

The following diagram outlines the workflow for this synthetic procedure.

Reactivity and Applications in Drug Development

The utility of this compound in drug synthesis stems from its capacity to undergo regioselective functionalization. The C2-bromo position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the facile introduction of aryl, alkynyl, and amino moieties, respectively, which are common structural motifs in modern pharmaceuticals.

For instance, it serves as a starting material for the synthesis of complex pharmaceutical intermediates like pyridineacetic acid derivatives used in the development of novel drugs.[3] Its application has been noted in the synthetic strategies for clinical candidates such as BMS-986224, an APJ receptor agonist, and PF-06273340.[3]

Logical Relationship in Synthetic Applications

The differential reactivity of the halogen atoms is key to its role as a versatile building block. This relationship allows for a stepwise synthetic strategy, which is crucial for building molecular complexity in a controlled manner.

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[6] It is classified as an irritant to the eyes, respiratory system, and skin, and is harmful if swallowed or by inhalation.[6][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust.[6] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[5][6] Keep the container tightly closed.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined property profile and established synthetic routes. Its strategic placement of two different halogen atoms on a pyridine ring provides a versatile platform for the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of its reactivity, handling, and synthetic protocols is essential for leveraging its full potential in the creation of novel therapeutics.

References

- 1. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 2. This compound | 40473-01-6 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | 40473-01-6 | FB64674 [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS 40473-01-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. scbt.com [scbt.com]

- 9. 40473-01-6 CAS | this compound | Laboratory Chemicals | Article No. 2268F [lobachemie.com]

- 10. This compound | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to 2-Bromo-5-chloropyridine for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-5-chloropyridine, a halogenated pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic data, and a comprehensive synthesis protocol. Furthermore, it explores the compound's critical role as a versatile building block in the development of novel therapeutic agents, including its application in the synthesis of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of technical data and experimental methodologies.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference |

| Molecular Weight | 192.44 g/mol | [1][2][3] |

| Molecular Formula | C₅H₃BrClN | [1] |

| CAS Number | 40473-01-6 | [1] |

| Melting Point | 63-71 °C | [4] |

| Boiling Point | 212.00 °C | [1] |

| Appearance | Tan crystalline powder | [4] |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes its characteristic nuclear magnetic resonance (NMR) data.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| ¹H | CDCl₃ | 8.36 (s, 1H), 7.54 (m, 1H), 7.44 (d, J = 8.42 Hz, 1H) | [5][6] |

| ¹³C | CDCl₃ | 148.6, 139.2, 138.1, 131.5, 128.7 | [6] |

Experimental Protocols

Synthesis of this compound from 2-Amino-5-chloropyridine

This protocol describes a common method for the synthesis of this compound via a Sandmeyer-type reaction, starting from 2-Amino-5-chloropyridine.[6]

Materials:

-

2-Amino-5-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hexane (B92381) (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 2-Amino-5-chloropyridine (0.2 mol) in a 48% HBr solution (1.2 mol).

-

Cool the solution to below 10°C.

-

Slowly add Bromine (0.52 mol) to the solution while maintaining the temperature.

-

Prepare a solution of sodium nitrite (0.47 mol) in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains below 10°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Carefully neutralize the reaction mixture by adding a solution of NaOH (1.86 mol) in water, keeping the temperature below 20-25°C.

-

The resulting precipitate is filtered, washed with a saturated NaHSO₃ solution, followed by several washes with ice water.

-

The crude product is air-dried.

-

Further purification can be achieved by recrystallization from hexane to yield this compound as a beige powder.

Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow, from starting materials to the final purified product.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[4][7] Its utility stems from the differential reactivity of the bromo and chloro substituents, allowing for selective functionalization through various cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[7] This compound serves as a key building block in the development of anti-inflammatory and anti-cancer agents.[4]

Role as a Tyrosine Kinase Inhibitor Precursor

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism.[8] Aberrant activation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8][9] this compound has been identified as a precursor in the synthesis of compounds that act as tyrosine kinase inhibitors.[1]

The general mechanism of tyrosine kinase inhibitors involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade. The pyridine scaffold is a well-established pharmacophore for kinase inhibition, often forming crucial hydrogen bonds with the hinge region of the ATP-binding pocket.[10]

Example: Synthesis of a Pan-Trk Inhibitor Intermediate

This compound is a starting material in the synthesis of PF-06273340, a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor for pain management.[11] The synthesis involves reacting this compound with diethyl malonate.[11]

Tyrosine Kinase Signaling Pathway

The diagram below illustrates a simplified, generic receptor tyrosine kinase signaling pathway that is often targeted by inhibitors derived from precursors like this compound. The inhibition of this pathway can halt cell proliferation and survival, which is a key strategy in cancer therapy.

Safety and Handling

This compound is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[1] It should be stored in a dry, dark place at room temperature.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of 192.44 g/mol , is a pivotal chemical intermediate for the pharmaceutical and agrochemical industries.[4][5] Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for medicinal chemists. The detailed synthesis and application examples provided in this guide underscore its importance in the rational design of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development. Researchers and drug development professionals can leverage the information presented herein to facilitate their research and development endeavors.

References

- 1. This compound | 40473-01-6 | FB64674 [biosynth.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | C5H3BrClN | CID 817098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 40473-01-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 40473-01-6|this compound|BLD Pharm [bldpharm.com]

synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine (B124133), a crucial transformation for creating versatile intermediates in the pharmaceutical and agrochemical industries. The primary method described is a Sandmeyer-type reaction, which involves the diazotization of the primary aromatic amine followed by the introduction of a bromine atom. This process is known for its high efficiency and yields.

Reaction Principle

The synthesis proceeds in two main stages:

-

Diazotization: 2-amino-5-chloropyridine is treated with a nitrosating agent, typically sodium nitrite (B80452), in a strong acidic medium like hydrobromic acid at low temperatures. This converts the amino group into a diazonium salt.

-

Bromination: The resulting diazonium salt is then reacted with a bromide source, often from the hydrobromic acid used in the diazotization step, to replace the diazonium group with a bromine atom, yielding this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experimental protocols for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-chloropyridine | [1][2] |

| Key Reagents | Sodium nitrite, Hydrobromic acid (47-48%), Bromine | [1][2] |

| Solvent | Water | [1][2] |

| Reaction Temperature | 0 - 10 °C | [1][2] |

| Reaction Time | 1.5 hours | [1] |

| Product | This compound | [1][2] |

| Yield | 91 - 93% | [1][2] |

| Appearance | White to beige solid | [1][2] |

| Melting Point | 67-69 °C | [2] |

Detailed Experimental Protocols

Two detailed experimental protocols are provided below, offering slight variations in reagent quantities and workup procedures.

Protocol 1

This protocol is a general and high-yielding method for the synthesis.[3]

Materials:

-

2-amino-5-chloropyridine (5 g)

-

Hydrobromic acid (47% aqueous solution, 62 ml)

-

Sodium nitrite (15 g)

-

Water (20 ml for sodium nitrite solution, 80 ml for workup)

-

Sodium hydroxide (B78521) (32 g)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine (5 g) in hydrobromic acid (50 ml, 47% aqueous solution) at 0 °C.

-

Slowly add an additional 12 ml of hydrobromic acid (47% aqueous solution) to the mixture at 0 °C.[3]

-

Prepare a solution of sodium nitrite (15 g) in water (20 ml).

-

Add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.[3]

-

After 1 hour, add a solution of sodium hydroxide (32 g) in water (80 ml) and ethyl acetate for extraction.

-

Separate the organic and aqueous phases.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain this compound.

-

The expected yield is approximately 6.8 g (91%) of a white solid.[3]

Protocol 2

This protocol utilizes bromine in addition to hydrobromic acid and provides a detailed workup procedure.[2]

Materials:

-

2-amino-5-chloropyridine (25.6 g, 0.2 mol)

-

Hydrobromic acid (48% solution, 100 ml, 1.2 mol)

-

Bromine (26 ml, 0.52 mol)

-

Sodium nitrite (32.4 g, 0.47 mol)

-

Water (50 ml for sodium nitrite solution, 100 ml for NaOH solution, and for washing)

-

Sodium hydroxide (74.6 g, 1.86 mol)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Hexane (B92381) (for recrystallization)

Procedure:

-

To a solution of 2-amino-5-chloropyridine (25.6 g, 0.2 mol) in 48% HBr solution (100 ml, 1.2 mol), add bromine (26 ml, 0.52 mol) while maintaining the temperature below 10°C.[2]

-

Prepare a solution of sodium nitrite (32.4 g, 0.47 mol) in water (50 ml).

-

Add the sodium nitrite solution to the reaction mixture over 1 hour, keeping the temperature below 10°C.[2]

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Treat the reaction mixture with a solution of NaOH (74.6 g, 1.86 mol) in water (100 ml) at a rate that the temperature does not exceed 20-25°C.[2]

-

Filter the obtained precipitate.

-

Wash the precipitate with a saturated solution of NaHSO₃ (~5 ml) and then several times with ice water (3 x 30 ml).[2]

-

Air-dry the precipitate to yield 35.6 g (93%) of a beige powder.[2]

-

Recrystallize from hexane if further purification is needed.

Visualizations

The following diagrams illustrate the chemical transformation and a generalized experimental workflow.

References

Harnessing Core Scaffolds: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Introduction: The intricate, multi-step synthesis of modern pharmaceuticals relies on the strategic construction of molecular frameworks. Central to this endeavor is the design and efficient production of key intermediates—stable, isolatable compounds that represent significant milestones in a synthetic route. These intermediates often contain the core structural motifs or stereochemical complexities that are essential for the final drug's biological activity. This guide provides an in-depth technical exploration of pivotal intermediates in the synthesis of market-leading drugs, offering detailed experimental protocols, quantitative data, and workflow visualizations for research scientists and drug development professionals.

Case Study 1: The Chiral Synthon for Atorvastatin (B1662188) (Lipitor®)

Atorvastatin, a leading therapy for hypercholesterolemia, functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its efficacy is critically dependent on the stereochemistry of its dihydroxyheptanoic acid side chain. The industrial synthesis secures this stereochemistry early by using a versatile chiral intermediate: tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125995-13-3).[4][5] This intermediate provides the correct stereochemical foundation for the side chain, which is later coupled with the pyrrole (B145914) core of the molecule.[2][6]

Synthesis of the Atorvastatin Side-Chain Intermediate

The synthesis of this key intermediate can be achieved through various routes, including asymmetric hydrogenation.[5][7] A common industrial approach involves the biocatalytic reduction of a prochiral ketone to establish the first stereocenter, followed by a series of transformations to build the rest of the side chain.[8][9] The final amine functionality is typically introduced by reducing a nitrile or nitro group.[10] The primary amino group of this intermediate is then used to construct the central pyrrole ring via a Paal-Knorr condensation with a 1,4-dicarbonyl compound.[6][11][12]

Logical Workflow: Paal-Knorr Synthesis of Atorvastatin Core

Caption: Logical flow of the convergent Paal-Knorr synthesis of the atorvastatin core.

Experimental Protocol: Paal-Knorr Condensation

This protocol describes the pivotal Paal-Knorr reaction to form the protected Atorvastatin core.

Materials:

-

1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral Amine Intermediate)

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide (Diketone Precursor)

-

Pivalic Acid (Acid Catalyst)

-

Tetrahydrofuran (THF) / Methyl tert-butyl ether (MTBE) (Solvent System)

-

50% Sodium Hydroxide (B78521) Solution

Procedure:

-

A solution of the chiral amine intermediate (e.g., 1.0 eq) is prepared in a mixture of THF and MTBE in a reactor under a nitrogen atmosphere.[11]

-

The diketone precursor (e.g., 1.09 eq) is added to the solution.[11]

-

The mixture is heated to approximately 50°C.

-

Pivalic acid (e.g., 0.7 eq) is added as the catalyst, followed by the addition of 50% sodium hydroxide solution.[11]

-

The resulting suspension is heated to reflux, with concomitant removal of water, until the reaction is complete as monitored by a suitable chromatographic method (e.g., HPLC).

-

Upon completion, the reaction mixture is worked up through a series of aqueous washes and solvent extractions to isolate the crude product.

-

The final protected Atorvastatin is purified by crystallization.

Quantitative Data: Atorvastatin Synthesis

| Parameter | Value | Reference |

| Overall Yield (Paal-Knorr Route) | Varies (typically 6-10 steps) | [2] |

| Yield of Paal-Knorr Step | Good to High | [11][12] |

| Purity (Final Product) | >99.5% | [10] |

| Key Intermediate (Side-Chain) ee | >99% | [10] |

Biological Pathway: HMG-CoA Reductase Inhibition

Atorvastatin inhibits the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid.[1][13] This is the rate-limiting step in the mevalonate (B85504) pathway, the metabolic cascade responsible for cholesterol synthesis.[3][14]

Caption: The mevalonate pathway and the inhibitory action of Atorvastatin.

Case Study 2: Shikimic Acid in the Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir is an antiviral drug used to treat and prevent influenza A and B infections. It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[15][16][17] The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid , a natural product extracted from Chinese star anise or produced via microbial fermentation.[18][19][20] Shikimic acid serves as a chiral pool starting material, providing the complex stereochemical architecture of the cyclohexene (B86901) ring required for the final drug.

Synthesis of Oseltamivir from Shikimic Acid

The synthesis transforms shikimic acid through a multi-step sequence that often involves the formation of a key epoxide or aziridine (B145994) intermediate.[18] While early industrial routes utilized potentially hazardous azide-based chemistry, significant research has been dedicated to developing azide-free alternatives.[18][21] The overall process involves esterification, ketalization, mesylation, and nucleophilic substitution to install the required amino and pentyl ether side chains.[18]

Experimental Workflow: Oseltamivir Synthesis from Shikimic Acid

Caption: Simplified workflow for the synthesis of Oseltamivir from Shikimic Acid.

Experimental Protocol: Epoxidation of Shikimate Derivative

This protocol outlines the formation of the key epoxide intermediate from a mesylated shikimate derivative.

Materials:

-

Mesylated shikimate derivative (prepared from shikimic acid)

-

Potassium bicarbonate (K2CO3)

-

Aqueous solvent system

Procedure:

-

The mesylate intermediate is dissolved in a suitable aqueous solvent system.

-

Potassium bicarbonate is added to the solution to serve as the base.

-

The reaction mixture is stirred at a controlled temperature. The basic conditions facilitate an intramolecular SN2 reaction, where the hydroxyl group displaces the mesylate, forming the epoxide ring.[18]

-

The reaction progress is monitored by TLC or HPLC.

-

Upon completion, the product is extracted into an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude epoxide intermediate, which may be purified by column chromatography or used directly in the next step.

Quantitative Data: Oseltamivir Synthesis

| Parameter | Value | Reference |

| Starting Material | (-)-Shikimic Acid or Diethyl D-Tartrate | [21] |

| Number of Steps (Shikimic Acid) | ~8-14 | [21][22] |

| Overall Yield (Shikimic Acid) | 17-31% | [18][22] |

| Final Product Purity | >99.7% | [18] |

Biological Pathway: Neuraminidase Inhibition

Oseltamivir carboxylate, the active metabolite of Oseltamivir, mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme.[23] By binding to the active site, it prevents the enzyme from cleaving sialic acid residues on the surface of the host cell, which traps newly formed virions and prevents their release and further infection.[17][24]

Case Study 3: 6-Aminopenicillanic Acid (6-APA), The Core of Beta-Lactams

The beta-lactam antibiotics, including penicillins and cephalosporins, are defined by their four-membered azetidin-2-one (B1220530) ring.[25][26] The cornerstone intermediate for the vast majority of semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA) .[27][28] This molecule comprises the strained bicyclic core of penicillin but lacks the side chain. Its production allows for the attachment of various side chains, dramatically altering the antibiotic spectrum, stability, and resistance profile of the resulting drugs (e.g., ampicillin, amoxicillin).[29]

Synthesis of 6-APA

The industrial production of 6-APA is a prime example of large-scale biocatalysis. It is produced by the enzymatic hydrolysis of Penicillin G, which is first obtained through fermentation.[28][30] The enzyme Penicillin G Acylase (PGA) specifically cleaves the phenylacetyl side chain from Penicillin G, leaving the 6-APA nucleus intact.[31][32] This enzymatic process is favored over chemical methods due to its high specificity, mild reaction conditions, and reduced environmental impact.[30]

Experimental Workflow: Enzymatic Synthesis of 6-APA

Caption: Workflow for the enzymatic production and purification of 6-APA.

Experimental Protocol: Enzymatic Hydrolysis of Penicillin G

This protocol describes the lab-scale enzymatic synthesis of 6-APA.

Materials:

-

Penicillin G Potassium Salt

-

Immobilized Penicillin G Acylase (PGA)

-

Potassium Phosphate Buffer (e.g., 0.1 M, pH 7.5-8.0)

-

Sodium Hydroxide solution (e.g., 1 M) for pH control

-

Hydrochloric Acid for purification

Procedure:

-

Prepare a buffered solution of Penicillin G (e.g., 5-10% w/v) in a temperature-controlled reaction vessel.[31]

-

Suspend the immobilized Penicillin G Acylase in the buffered substrate solution. The amount of enzyme depends on its specific activity.[30]

-

Maintain the reaction temperature at an optimal level for the enzyme, typically between 35-45°C.[33]

-

Continuously monitor the pH of the reaction. The hydrolysis of Penicillin G releases phenylacetic acid, causing the pH to drop. Maintain the pH at the optimal level (typically 7.5-8.0) by the controlled addition of sodium hydroxide solution.[30][33]

-

Monitor the reaction progress by measuring the consumption of NaOH, which is proportional to the amount of 6-APA formed, or by using HPLC.[30]

-

Once the reaction reaches equilibrium or the desired conversion, stop the reaction and separate the immobilized enzyme by filtration for reuse.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of 6-APA (around pH 4.3) with acid to induce crystallization.

-

Collect the 6-APA crystals by filtration, wash with cold water, and dry under vacuum.[30]

Quantitative Data: 6-APA Synthesis

| Parameter | Optimal Value/Range | Reference |

| Enzyme Source | E. coli (recombinant) | [31] |

| Optimal pH | 7.5 - 9.0 | [33] |

| Optimal Temperature | 40 - 50°C | [33] |

| Substrate Concentration | 5 - 15% (w/v) | [30] |

| Conversion Yield | >95% | [30] |

| Recovery Yield (Crystallization) | ~85% | [32] |

The strategic synthesis and purification of key intermediates are paramount to the successful and economical production of pharmaceuticals. As demonstrated by the syntheses of Atorvastatin, Oseltamivir, and semi-synthetic penicillins, these core structures are often the focal point of significant process chemistry innovation. Whether derived from biocatalysis, natural product chemistry, or asymmetric synthesis, the efficient generation of high-purity intermediates directly impacts the viability, cost, and environmental footprint of life-saving medicines. A deep understanding of the methodologies and quantitative aspects of their synthesis is therefore essential for professionals in the field of drug development.

References

- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. internationaljournalssrg.org [internationaljournalssrg.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 8. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 12. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 15. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pediaa.com [pediaa.com]

- 17. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 19. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Neuraminidase inhibition contributes to influenza A virus neutralization by anti-hemagglutinin stem antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 6-APA - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. scialert.net [scialert.net]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

The Versatility of 2-Bromo-5-chloropyridine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloropyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1][2] Its unique structural arrangement, featuring a pyridine (B92270) ring substituted with two distinct halogen atoms, offers a platform for a variety of selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization, making it an invaluable tool for the construction of complex molecular architectures.[3] This technical guide provides an in-depth overview of the role of this compound in organic synthesis, complete with experimental protocols, quantitative data, and visualizations of key reaction workflows and relevant biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 40473-01-6 | [1] |

| Molecular Formula | C₅H₃BrClN | [1] |

| Molecular Weight | 192.44 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 65-68 °C | [1] |

| Boiling Point | 212 °C | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the diazotization of 2-amino-5-chloropyridine (B124133) followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from 2-Amino-5-chloropyridine

This protocol describes the conversion of 2-amino-5-chloropyridine to this compound.

Materials:

-

2-Amino-5-chloropyridine

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 2-amino-5-chloropyridine (0.2 mol) in 48% HBr (1.2 mol), bromine (0.52 mol) is added while maintaining the temperature below 10 °C.[4]

-

A solution of sodium nitrite (0.47 mol) in water is then added dropwise over 1 hour, keeping the temperature below 10 °C.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.[4]

-

A solution of NaOH (1.86 mol) in water is then added at a rate that keeps the temperature below 25 °C.[4]

-

The reaction mixture is then extracted with ethyl acetate.[5]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[5]

Quantitative Data:

| Reactant | Molar Eq. | Yield (%) | Purity | Reference(s) |

| 2-Amino-5-chloropyridine | 1.0 | 91-93% | >98% | [4][5] |

Applications in Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 2-position.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound readily participates in this reaction with various boronic acids to yield 5-chloro-2-arylpyridines.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water or Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

-

Seal the vessel and purge with an inert gas.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [Adapted from 36] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [Adapted from 36] |

| Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88 | [Adapted from 36] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, and this compound is an excellent substrate for coupling with a wide range of primary and secondary amines to produce 2-amino-5-chloropyridine derivatives.[7]

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP or Xantphos)

-

Strong, non-nucleophilic base (e.g., NaOtBu)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried reaction vessel, combine the palladium precatalyst (e.g., 1.5 mol%), the ligand (e.g., 3 mol%), and the base (1.4 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |

| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 95 | [Adapted from 22] |

| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 80 | 88 | [Adapted from 22] |

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | BINAP (0.35 mmol) | NaOtBu | Toluene | 80 | 60 | [5] |

Other Cross-Coupling Reactions

This compound is also a suitable substrate for a range of other important cross-coupling reactions, further highlighting its versatility.

-

Sonogashira Coupling: This reaction allows for the formation of C(sp²)-C(sp) bonds, coupling this compound with terminal alkynes to produce 5-chloro-2-alkynylpyridines. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like DMF.[8][9]

-

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the halopyridine. This compound can be reacted with pyridylzinc reagents, for instance, in the presence of a palladium catalyst like Pd(PPh₃)₄ to form bipyridine structures.[4]

-

Stille Coupling: This coupling involves the reaction with an organostannane reagent. While less common due to the toxicity of tin compounds, it is a viable method for C-C bond formation. General protocols for halopyridines suggest the use of a palladium catalyst such as Pd(PPh₃)₄ in a non-polar aprotic solvent like toluene.[10][11]

-

Heck Reaction: The Heck reaction couples the halopyridine with an alkene. General procedures for aryl bromides involve a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a solvent like DMF at elevated temperatures.[12][13]

-

Nickel-Catalyzed Homocoupling: In the presence of a nickel catalyst and a reducing agent (e.g., zinc), this compound can undergo homocoupling to selectively form 5,5'-dichloro-2,2'-bipyridine.[14]

Applications in Drug Discovery and Development

The substituted pyridine core is a common motif in many biologically active molecules and approved drugs.[15] this compound serves as a crucial starting material for the synthesis of various pharmaceutical candidates.

Synthesis of GPCR Modulators: BMS-986224

This compound is a key intermediate in the synthesis of BMS-986224, a small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[15] The apelin/APJ system is a potential therapeutic target for cardiovascular diseases such as hypertension and heart failure.[15]

Synthesis of Kinase Inhibitors: PF-06273340

This compound is also utilized in the synthesis of PF-06273340, a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor developed for the treatment of pain.[15] Trk receptors are a family of receptor tyrosine kinases that play a crucial role in the nervous system.[4]

General Tyrosine Kinase Inhibitors

The 2-substituted-5-chloropyridine scaffold is a common feature in a variety of tyrosine kinase inhibitors.[6] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differentiated halogen substituents provide a handle for a multitude of selective cross-coupling reactions, enabling the efficient construction of a wide array of complex molecules. Its demonstrated utility in the synthesis of promising drug candidates targeting GPCRs and kinases underscores its importance in modern drug discovery and development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists looking to leverage the synthetic potential of this important heterocyclic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

- 5. cusabio.com [cusabio.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. ahajournals.org [ahajournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Stille Coupling [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 13. Heck Reaction—State of the Art [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-Bromo-5-chloropyridine Reactivity: An In-depth Technical Guide

Introduction: 2-Bromo-5-chloropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its pyridine (B92270) core is a common motif in pharmaceuticals, and the presence of two distinct halogen atoms—bromine at the 2-position and chlorine at the 5-position—provides a versatile platform for selective functionalization.[1][2] This guide offers a detailed investigation into the core reactivity of this compound, focusing on its participation in palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this building block in organic synthesis.

Core Reactivity Principles

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the inherent differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.[3]

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X (halogen) bond to the palladium(0) catalyst.[4] The bond dissociation energies follow the trend C-I > C-Br > C-Cl, meaning the C-Br bond is weaker and generally more reactive than the C-Cl bond.[4] This differential reactivity allows for selective coupling at the 2-position (C-Br) under milder conditions, while harsher conditions are often required to activate the C-Cl bond at the 5-position.[5]

Caption: Overview of key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[4] this compound is an excellent substrate for these reactions, primarily leveraging the higher reactivity of the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For 2-halopyridines, this reaction is widely used to introduce aryl or vinyl substituents. The general reactivity trend favors the C-Br bond, allowing for selective coupling at the 2-position of this compound.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 100 / 12-24 | 70-95[7] |

| Phenylboronic Acid | (NHC)Pd(cinn)Cl | NaHCO₃ | Water | Ambient | 39-99[8] |

| Various Arylboronic Acids | Pd(OAc)₂ | - | Aqueous Phase | Mild | High[9] |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol adapted for the coupling of an arylboronic acid with this compound.[10]

-

Preparation: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[10]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the ligand, if required.[10]

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL).[10]

-

Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[7][10]

-

Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is highly effective for synthesizing substituted alkynes and conjugated enynes from this compound.[13]

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Quantitative Data for Sonogashira Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 / 6-12 | 60-88[7] |

| Terminal Alkyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96[14] |

| (4-ethylphenyl)ethyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | High[13] |

Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling of this compound.[13][14]

-

Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., a mixture of THF and Et₃N).[13] Then, add the terminal alkyne (1.1 equiv.).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[5][13]

-

Workup: After completion, quench the reaction with water and extract with an organic solvent. The organic layer is dried, filtered, and concentrated.

-

Purification: Purify the crude product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[15] This reaction allows for the synthesis of a wide range of substituted aminopyridines from this compound, which are important scaffolds in drug discovery.[16][17]

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 / - | 55-98[16] |

| Secondary Amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 8-16 | 75-98[7] |

| Various Amines | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | 50-99[18] |

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the amination of this compound.[7]

-

Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[7]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).[7]

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent. The organic layer is dried, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom.[3] For this compound, the 2-position is highly activated. Strong nucleophiles can displace the bromide, which is a good leaving group. The reactivity order in SNAr reactions on pyridinium (B92312) systems can be complex, but generally, positions activated by the ring nitrogen are most susceptible.[3][19] For instance, the reaction of this compound with a nucleophile like an alkoxide or an amine can lead to substitution at the 2-position.

Caption: A typical experimental workflow for palladium-catalyzed reactions.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the C-Br bond at the 2-position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This preferential reactivity allows for the selective introduction of carbon and nitrogen substituents, paving the way for the synthesis of complex molecular architectures. A thorough understanding of its reactivity profile, reaction conditions, and catalytic systems is crucial for its effective application in the development of novel pharmaceuticals and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 40473-01-6: 2-Bromo-5-chloro-pyridine | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. scirp.org [scirp.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatility of 2-Bromo-5-chloropyridine: A Cornerstone in Modern Medicinal Chemistry

For Immediate Release

[City, State] – 2-Bromo-5-chloropyridine, a halogenated pyridine (B92270) derivative, has emerged as a critical and versatile building block in medicinal chemistry, enabling the synthesis of a new generation of therapeutic agents. Its unique structural features and reactivity profile allow for its incorporation into a wide array of complex molecules, including potent and selective inhibitors and receptor agonists. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its role in the synthesis of the clinical candidates BMS-986224 and PF-06273340, complete with detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways.

Introduction to a Privileged Scaffold

Pyridine and its derivatives are ubiquitous in pharmaceuticals, with a significant percentage of FDA-approved small molecule drugs containing this nitrogen-containing heterocycle.[1] this compound offers medicinal chemists a strategic advantage due to the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the chlorine atom at the 5-position provides an additional site for modification under different reaction conditions. This inherent reactivity allows for the controlled and sequential introduction of various molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

Case Study 1: BMS-986224, a Potent APJ Receptor Agonist for Heart Failure

BMS-986224 is a potent, selective, and orally active agonist of the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular regulation.[1][2] Its development as a potential treatment for heart failure highlights the utility of this compound in constructing the key pyridine-containing side chain of the molecule.[1]

Biological Activity of BMS-986224

The efficacy of BMS-986224 is demonstrated by its strong binding affinity and functional activity at the APJ receptor.

| Compound | Target | Assay | Value |

| BMS-986224 | Human APJ Receptor | Kd | 0.3 nM[3][4][5] |

| BMS-986224 | Human APJ Receptor | EC50 (cAMP inhibition) | 0.02 nM[3][4] |

APJ Receptor Signaling Pathway

Activation of the APJ receptor by agonists like BMS-986224 triggers a cascade of intracellular events that are beneficial in the context of heart failure. The signaling pathway involves G-protein coupling, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of other downstream effectors like the ERK pathway.

Synthesis of a Key Intermediate for BMS-986224

A critical step in the synthesis of BMS-986224 involves the creation of a pyridine side chain derived from this compound.

Step 1: Palladium-Catalyzed Cross-Coupling of this compound with tert-Butyl Acetate (B1210297)

This reaction is a crucial C-C bond-forming step.

-

Materials: this compound, tert-butyl acetate, Lithium bis(trimethylsilyl)amide (LiHMDS), Palladium(II) acetate, a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine), and an appropriate solvent (e.g., toluene).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst/ligand system in the solvent.

-

In a separate flask, deprotonate tert-butyl acetate with LiHMDS at a low temperature (e.g., -78 °C) to form the corresponding enolate.

-

Slowly add the enolate solution to the flask containing the this compound solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the tert-butyl (5-chloropyridin-2-yl)acetate intermediate.[1]

-

This intermediate can then be further elaborated to form the final oxadiazole-containing side chain of BMS-986224.

Case Study 2: PF-06273340, a Peripherally Restricted Pan-Trk Inhibitor for Pain

PF-06273340 is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor developed for the treatment of pain.[6] The synthesis of a key intermediate for this molecule, pyridineacetic acid, utilizes this compound as the starting material.[1]

Biological Activity of PF-06273340

PF-06273340 demonstrates potent inhibition of all three Trk receptor tyrosine kinases.

| Compound | Target | Assay | Value |

| PF-06273340 | TrkA | IC50 | 6 nM |

| PF-06273340 | TrkB | IC50 | 4 nM |

| PF-06273340 | TrkC | IC50 | 3 nM |

Trk Kinase Signaling Pathway in Pain

The Trk family of receptors and their neurotrophin ligands play a crucial role in the sensitization of nociceptive pathways. Inhibition of Trk signaling is a promising therapeutic strategy for the management of chronic pain.

Synthesis of a Key Intermediate for PF-06273340

The large-scale synthesis of PF-06273340 relies on the preparation of a pyridineacetic acid intermediate from this compound.[1]

Step 1: Reaction of this compound with Diethyl Malonate

-

Materials: this compound, diethyl malonate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

In a reaction vessel, dissolve the base in the solvent.

-

Slowly add diethyl malonate to the basic solution to form the malonate enolate.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

The crude product, a mixture due to potential partial decarboxylation, is used directly in the next step.[1]

-

Step 2: Hydrolysis and Decarboxylation

-

Materials: Crude product from Step 1, a strong base (e.g., sodium hydroxide), water, and acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Dissolve the crude product in an aqueous solution of the strong base.

-

Heat the mixture to reflux to facilitate both hydrolysis of the esters and decarboxylation.

-

Monitor the reaction until completion.

-

Cool the reaction mixture and carefully acidify to precipitate the desired (5-chloropyridin-2-yl)acetic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the final product. The overall yield for both steps is reported to be 38%.[1]

-

Conclusion

This compound is an invaluable building block in medicinal chemistry, providing a versatile platform for the synthesis of complex and biologically active molecules. The examples of BMS-986224 and PF-06273340 demonstrate how the strategic use of this starting material can lead to the development of clinical candidates for challenging diseases. The differential reactivity of its halogen atoms allows for a modular approach to drug design, enabling the fine-tuning of pharmacological properties. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. BMS-986224 - Wikipedia [en.wikipedia.org]

- 2. BMS-986224 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 2-Bromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the chemoselective Suzuki coupling of 2-bromo-5-chloropyridine. This substrate is a valuable building block in medicinal chemistry and materials science, offering two distinct halogenated sites for functionalization. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective arylation at the 2-position, leaving the chlorine atom available for subsequent transformations.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 5-position. This differential reactivity allows for a high degree of chemoselectivity under appropriate reaction conditions, favoring the formation of 2-aryl-5-chloropyridines.

General Reaction Scheme

The chemoselective Suzuki coupling of this compound with an arylboronic acid proceeds as follows:

General Scheme of the Suzuki Coupling of this compound

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions and reported yields for the Suzuki coupling of this compound and structurally similar bromopyridines with various arylboronic acids.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines[3]

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |

| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |

Table 2: Examples of Suzuki Coupling with Substituted Bromopyridines[3]

| Bromopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |